3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl]propanamide is a complex organic compound that features a benzofuran ring fused with a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl]propanamide typically involves multi-step organic reactions. The key steps include the formation of the benzofuran ring and the triazolopyridine moiety, followed by their coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Formation of Triazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzofuran ring with the triazolopyridine moiety under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-viral agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl]propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid.
Triazolopyridine Derivatives: Compounds such as 1,2,4-triazolo[4,3-a]pyridine and its various substituted derivatives.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl]propanamide is unique due to its combined structural features of benzofuran and triazolopyridine, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide |
InChI |
InChI=1S/C22H26N4O2/c1-15(2)13-18(22-25-24-20-5-3-4-11-26(20)22)23-21(27)9-7-16-6-8-19-17(14-16)10-12-28-19/h3-6,8,11,14-15,18H,7,9-10,12-13H2,1-2H3,(H,23,27)/t18-/m0/s1 |
InChI Key |
SJAYUXVOOIPMLH-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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